molecular formula C17H25NO4 B14024410 (4R)-4-(1-Hydroxy-3-methoxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one

(4R)-4-(1-Hydroxy-3-methoxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one

Cat. No.: B14024410
M. Wt: 307.4 g/mol
InChI Key: MFUHKVSXPFVGFI-OJDRRSAWSA-N
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Description

The compound "(4R)-4-(1-Hydroxy-3-methoxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one" is a chiral pyrrolidin-2-one derivative characterized by a lactam core, a hydroxy-methoxypropyl substituent at the 4-position, and a (4-methoxyphenyl)ethyl group at the 1-position.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

(4R)-4-(1-hydroxy-3-methoxypropyl)-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C17H25NO4/c1-12(13-4-6-15(22-3)7-5-13)18-11-14(10-17(18)20)16(19)8-9-21-2/h4-7,12,14,16,19H,8-11H2,1-3H3/t12-,14-,16?/m1/s1

InChI Key

MFUHKVSXPFVGFI-OJDRRSAWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)N2C[C@@H](CC2=O)C(CCOC)O

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(CCOC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and pyrrolidin-2-one.

    Key Reactions: The key reactions may include esterification, reduction, and cyclization steps.

    Reaction Conditions: Typical reaction conditions involve the use of catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The methoxy group can be reduced to a hydroxy group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., Grignard reagents, organolithium compounds).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methoxy group may yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R)-4-(1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biology, this compound may be studied for its potential biological activity, including enzyme inhibition, receptor binding, and antimicrobial properties.

Medicine

In medicine, (4R)-4-(1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one may be investigated for its potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer properties.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4R)-4-(1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups may play a role in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with two analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Bioactivity (Reported) Source
Target Compound Pyrrolidin-2-one 4-(1-Hydroxy-3-methoxypropyl), 1-(R)-(4-methoxyphenyl)ethyl 335.4 Not specified Synthetic/Plant
Compound A () Tetrahydrofuran Bis(4-methoxyphenyl), thioether, silyloxy ~900 Not specified Synthetic
(3FP) () Propenone 4-methoxyphenyl, pyrrolidin-diazenyl 349.4 Pharmacological potential Synthetic

*Molecular weights estimated using chemical formula calculations.

Key Observations:

Core Structure: The target compound’s pyrrolidin-2-one core is a lactam, enabling hydrogen bonding and solubility modulation. In contrast, Compound A () features a tetrahydrofuran ring with bulky protective groups (e.g., silyloxy), likely reducing solubility . (3FP) () contains a propenone moiety, which may confer electrophilic reactivity compared to the lactam’s stability .

Both the target compound and (3FP) share methoxyphenyl substituents, which are common in bioactive molecules due to their electron-donating effects .

Stereochemical and Bioactivity Implications

The (4R) and (R) configurations in the target compound suggest enantioselectivity in interactions with biological targets, a feature critical in drug design. For example:

  • Plant-derived pyrrolidinones often exhibit antimicrobial or insecticidal properties influenced by stereochemistry .
  • (3FP)’s diazenyl group () may facilitate radical scavenging or enzyme inhibition, contrasting with the target compound’s hydroxyl group, which could participate in antioxidant mechanisms .

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